molecular formula C27H23ClN6O3S2 B11068532 2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11068532
M. Wt: 579.1 g/mol
InChI Key: KTQYIAYIOMBLHW-UHFFFAOYSA-N
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Description

2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

The synthesis of 2-AMINO-1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiadiazole ring, followed by the introduction of the quinoline moiety and the functional groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts, controlling temperature, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and sulfanyl groups allows for oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Nitro groups can be reduced to amines under appropriate conditions, such as using hydrogenation catalysts.

    Substitution: Halogen atoms, like chlorine, can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., amines or thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilizing its chemical properties for developing new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, the thiadiazole ring and quinoline moiety may interact with enzymes or receptors, modulating their activity. The specific pathways involved can vary, but they often include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include those with thiadiazole or quinoline structures, such as:

Properties

Molecular Formula

C27H23ClN6O3S2

Molecular Weight

579.1 g/mol

IUPAC Name

2-amino-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H23ClN6O3S2/c1-27(2)11-20-23(21(35)12-27)22(15-7-5-8-17(10-15)34(36)37)18(13-29)24(30)33(20)25-31-32-26(39-25)38-14-16-6-3-4-9-19(16)28/h3-10,22H,11-12,14,30H2,1-2H3

InChI Key

KTQYIAYIOMBLHW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)N)C#N)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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